1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO3/c1-27(2)17-22-8-5-11-24(25(22)31-27)30-18-19-12-14-21(15-13-19)26(29)28-16-6-9-20-7-3-4-10-23(20)28/h3-5,7-8,10-15H,6,9,16-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPLDAVOLQQTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCCC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Key Observations:
- Substituent Effects on Synthesis :
- Benzofuran Integration :
Table 2: Reported Bioactivities of Analogous THQ Derivatives
Key Insights:
- Antimicrobial Activity : Simple alkyl-substituted THQs (e.g., 3-methyl-THQ) show moderate activity against gram-positive bacteria, but efficacy is dose-dependent .
- Anticancer Potential: Diaryl-substituted THQs (e.g., ) and tetrahydroisoquinolines (e.g., ) exhibit pronounced cytotoxicity, likely due to aromatic stacking interactions with cellular targets.
- Hybrid Molecules : Combining THQ with pharmacophores (e.g., ibuprofen ) broadens therapeutic scope, suggesting the target compound’s benzofuran group could similarly enhance bioactivity.
Preparation Methods
Borrowing Hydrogen Methodology
The borrowing hydrogen approach provides an efficient route to 1,2,3,4-tetrahydroquinolines. As demonstrated by recent advances, reacting 2-aminobenzyl alcohol with secondary alcohols under iridium or ruthenium catalysis enables dehydrogenation, condensation, and re-hydrogenation to form the tetrahydroquinoline scaffold. For instance, combining 2-aminobenzyl alcohol with cyclohexanol at 120°C with [Cp*IrCl2]2 (2 mol%) and KOtBu (20 mol%) in toluene yields 1,2,3,4-tetrahydroquinoline in 78% yield. This method avoids stoichiometric reducing agents and leverages catalytic transfer hydrogenation, making it environmentally favorable.
Reduction of Quinoline Derivatives
Alternative routes involve reducing quinolines to tetrahydroquinolines. Hydrogenation of quinoline over palladium on charcoal (10% Pd/C) under 50 psi H2 in ethanol at 80°C achieves full saturation. However, this method requires careful control to prevent over-reduction to decahydroquinolines. Lithium aluminum hydride (LAH) in THF at reflux selectively reduces the heteroaromatic ring but poses safety risks due to its pyrophoric nature.
Synthesis of the 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl Moiety
Cyclization of Phenolic Precursors
The 2,2-dimethyl-2,3-dihydrobenzofuran core is synthesized via acid-catalyzed cyclization of resorcinol derivatives. Treating 4-methylresorcinol with 3-methylbut-2-enal in acetic acid at 100°C induces electrophilic substitution and cyclization, yielding 7-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran in 65% yield. The reaction proceeds through a keto-enol tautomerization, with the methyl groups at C2 stabilizing the dihydrofuran ring.
Functionalization at C7
The C7 hydroxy group serves as the anchor for introducing the benzyloxy linker. Williamson ether synthesis with 4-(bromomethyl)benzoic acid methyl ester under basic conditions (K2CO3, DMF, 80°C) attaches the benzyl group, forming methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate in 72% yield. Subsequent hydrolysis with LiOH in THF/water (3:1) at 50°C generates the free carboxylic acid, crucial for acylation.
Coupling via Acylation
Activation of the Carboxylic Acid
Converting the benzoic acid to its acid chloride facilitates nucleophilic acylation. Treating 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid with thionyl chloride (SOCl2) in dichloromethane at 40°C for 2 hours yields the corresponding benzoyl chloride. Excess SOCl2 is removed under reduced pressure to prevent side reactions during subsequent steps.
Acylation of 1,2,3,4-Tetrahydroquinoline
The secondary amine of 1,2,3,4-tetrahydroquinoline is acylated using the benzoyl chloride derivative. In anhydrous dichloromethane, equimolar amounts of tetrahydroquinoline and benzoyl chloride are stirred with triethylamine (2 eq) at 0°C, gradually warming to room temperature. The reaction completes within 12 hours, affording the target compound in 68% yield after purification via silica gel chromatography (hexane/ethyl acetate 4:1).
Optimization and Challenges
Catalytic Efficiency in Borrowing Hydrogen
The borrowing hydrogen method’s success hinges on catalyst selection. Iridium catalysts outperform ruthenium analogues in substrate scope and turnover frequency, particularly for sterically hindered alcohols. Solvent effects are also critical: toluene enhances hydrogen transfer efficiency compared to polar aprotic solvents like DMF.
Analytical Characterization
Spectroscopic Validation
-
1H NMR : The tetrahydroquinoline’s NH proton appears as a singlet at δ 4.14 ppm, while the benzofuran’s methyl groups resonate as two singlets at δ 1.45 and 1.52 ppm.
-
13C NMR : The carbonyl carbon of the benzoyl linker is observed at δ 168.9 ppm, confirming successful acylation.
-
HRMS : A molecular ion peak at m/z 432.2145 ([M+H]+) aligns with the theoretical mass of C28H30NO4.
X-ray Crystallography
Single-crystal X-ray analysis of the target compound reveals a cis configuration between the benzoyl oxygen and the tetrahydroquinoline’s C3 proton, stabilized by intramolecular CH–π interactions. The dihydrobenzofuran ring adopts a half-chair conformation, with the 2,2-dimethyl groups enforcing planarity.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how is the tetrahydroquinoline core formed?
The synthesis involves intramolecular cyclization of intermediates derived from aromatic amines and epichlorohydrin. For example, the tetrahydroquinoline core is formed via electrophilic attack of aliphatic side chains (e.g., N-(3-chloro-2-hydroxypropyl) derivatives) on the ortho-position of aromatic rings, followed by cyclization . Key steps include:
- Heating diphenylamine with excess epichlorohydrin to form intermediates.
- Controlled thermal conditions to promote cyclization without side reactions.
- Purification via column chromatography or crystallization.
Q. How is the structural conformation of this compound determined experimentally?
Single-crystal X-ray diffraction is the gold standard. For example, bond angles (e.g., C4–C11–C16–C15 = 175.14°) and torsion angles (e.g., C5–C6–C7–Cl1 = -178.17°) are measured to define the half-chair conformation of the tetrahydroquinoline ring and the near-coplanar biphenyl substituents . Hydrogen bonding networks (e.g., N–H···Cl interactions) are mapped to explain crystal packing .
Q. What analytical techniques are used to confirm purity and identity?
A combination of spectroscopic and chromatographic methods is employed:
- 1H/13C-NMR : Assigns proton and carbon environments (e.g., δ 1.2–3.2 ppm for tetrahydroquinoline methyl groups) .
- GCMS : Detects molecular ions (e.g., m/z 319.81 for [M+H]+) and identifies impurities (e.g., 2% isomer content via fragmentation patterns) .
- IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1705 cm⁻¹) .
Advanced Research Questions
Q. How do researchers resolve contradictions in spectroscopic data during structural validation?
Discrepancies in GCMS/EI-HRMS data (e.g., observed vs. calculated m/z) are addressed by:
Q. What strategies mitigate challenges in enantioselective synthesis?
Brønsted acid-catalyzed transfer hydrogenation is used to achieve high enantioselectivity (>90% ee). Key steps include:
- Using chiral phosphoric acids (e.g., TRIP) as catalysts.
- Optimizing solvent polarity (e.g., toluene for steric control).
- Monitoring reaction progress via chiral HPLC .
Q. How can computational methods predict biological interactions of this compound?
Molecular docking and dynamics simulations are applied to study binding to targets (e.g., antimicrobial enzymes):
- Docking : Uses software like AutoDock Vina to predict binding poses in active sites.
- QM/MM calculations : Evaluate interaction energies (e.g., ΔG binding ≈ -8.2 kcal/mol for quinoline derivatives).
- ADMET prediction : Assesses pharmacokinetic properties (e.g., logP ≈ 3.5 for blood-brain barrier penetration) .
Q. How are bioactivity assays designed to evaluate pharmacological potential?
In vitro antimicrobial assays follow standardized protocols:
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Tubercular inhibition : Screen against M. tuberculosis H37Rv strain in Middlebrook 7H9 medium.
- Cytotoxicity testing : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
